Cas no 1253791-76-2 ((S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane)

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane is a protected dipeptide derivative featuring orthogonal protecting groups (Cbz and Boc) for selective deprotection in peptide synthesis. The presence of a 4-bromophenyl group enhances its utility in cross-coupling reactions, enabling further functionalization. This chiral intermediate is valuable in asymmetric synthesis, particularly for constructing complex bioactive molecules. The Boc group offers acid-labile protection, while the Cbz group allows hydrogenolytic cleavage, providing flexibility in synthetic strategies. Its high purity and defined stereochemistry ensure reproducibility in research applications. The compound is commonly employed in medicinal chemistry for the development of peptidomimetics and pharmaceutical intermediates. Proper storage under inert conditions is recommended to maintain stability.
(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane structure
1253791-76-2 structure
商品名:(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane
CAS番号:1253791-76-2
MF:C22H27N2O4Br
メガワット:463.365
MDL:MFCD09271803
CID:3164515
PubChem ID:84819211

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 化学的及び物理的性質

名前と識別子

    • (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane
    • Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
    • D92847
    • 1253791-76-2
    • benzyl N-[(2S)-3-(4-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
    • tert-butyl N-[(2S)-1-{[(benzyloxy)carbonyl]amino}-3-(4-bromophenyl)propan-2-yl]carbamate
    • [(2S)-2-[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]-3-[4-BROMOPHENYL]PROPYL]-CARBAMIC ACID PHENYLMETHYL ESTER
    • benzyl N-[(2S)-3-(4-bromophenyl)-2-{[(tert-butoxy)carbonyl]amino}propyl]carbamate
    • AKOS024256216
    • AS-74908
    • MDL: MFCD09271803
    • インチ: InChI=1S/C22H27BrN2O4/c1-22(2,3)29-21(27)25-19(13-16-9-11-18(23)12-10-16)14-24-20(26)28-15-17-7-5-4-6-8-17/h4-12,19H,13-15H2,1-3H3,(H,24,26)(H,25,27)/t19-/m0/s1
    • InChIKey: IXCKRJMUZKTJOR-IBGZPJMESA-N
    • ほほえんだ: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)CNC(=O)OCC2=CC=CC=C2

計算された属性

  • せいみつぶんしりょう: 179.095
  • どういたいしつりょう: 179.095
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.9
  • トポロジー分子極性表面積: 30.5A^2

じっけんとくせい

  • 密度みつど: 1.30±0.06 g/cm 3(予測値)
  • ふってん: 598.8±50.0°C(予測)
  • PSA: 30.49000
  • LogP: 5.59310

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D963400-250mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
250mg
$1510 2024-06-08
eNovation Chemicals LLC
D963400-25mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
25mg
$240 2024-06-08
1PlusChem
1P000O2I-100mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
100mg
$760.00 2024-07-09
eNovation Chemicals LLC
D963400-100mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
100mg
$755 2025-02-26
eNovation Chemicals LLC
D963400-250mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
250mg
$1510 2025-02-25
A2B Chem LLC
AA30394-25mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
25mg
$260.00 2024-04-20
eNovation Chemicals LLC
D963400-25mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
25mg
$240 2025-02-26
1PlusChem
1P000O2I-25mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
25mg
$245.00 2024-07-09
1PlusChem
1P000O2I-250mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
250mg
$1473.00 2024-07-09
A2B Chem LLC
AA30394-100mg
Carbamic acid, N-[(2S)-3-(4-bromophenyl)-2-[[(1,1-dimethylethoxy)carbonyl]amino]propyl]-, phenylmethyl ester
1253791-76-2 95%
100mg
$876.00 2024-04-20

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane 関連文献

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propaneに関する追加情報

Comprehensive Analysis of (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane (CAS No. 1253791-76-2)

(S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane (CAS No. 1253791-76-2) is a chiral protected amino acid derivative widely utilized in peptide synthesis and pharmaceutical research. This compound features dual protection with Cbz (Carbobenzoxy) and Boc (tert-butoxycarbonyl) groups, making it a versatile building block for asymmetric synthesis. Its 4-bromophenyl side chain enhances its applicability in cross-coupling reactions, a topic gaining traction in drug discovery and material science.

The rising demand for chiral intermediates like this compound aligns with trends in personalized medicine and targeted therapies. Researchers frequently search for "Boc-Cbz protected amino acids" or "4-bromo phenylalanine derivatives," reflecting its relevance in peptide modifications. Its stereospecificity (S-configuration) is critical for bioactive peptide design, addressing queries about "enantioselective synthesis"—a hot topic in green chemistry forums.

From a synthetic chemistry perspective, the compound’s bromine substituent enables palladium-catalyzed reactions, such as Suzuki-Miyaura couplings, frequently discussed in organic chemistry communities. Its stability under solid-phase peptide synthesis (SPPS) conditions makes it ideal for high-throughput screening—a key focus in AI-driven drug development.

Analytical data for CAS No. 1253791-76-2 often highlight its HPLC purity (>98%) and NMR consistency, meeting stringent requirements for GMP-compliant production. Discussions around "scalable chiral synthesis" or "protecting group strategies" further underscore its industrial significance. The compound’s logP value and solubility profile are also analyzed in ADMET studies, linking to trending searches on "peptide drug bioavailability."

In academic research, this derivative is pivotal for studying protein-protein interactions and enzyme inhibitors. Its 4-bromophenyl moiety is often explored in fluorescence labeling applications, resonating with queries about "bioconjugation techniques." The dual-protection strategy (Cbz/Boc) also addresses FAQs on "orthogonal deprotection" in multistep syntheses.

Environmental and sustainability metrics are increasingly applied to such compounds. Researchers evaluate atom economy and waste reduction in its synthesis—topics mirrored in searches like "green peptide chemistry." Regulatory-compliant documentation (e.g., REACH) is another focal point, aligning with industry demands for transparent supply chains.

In summary, (S)-1-Cbz-amino-2-Boc-amino-3-(4-Br-phenyl)-propane exemplifies the intersection of chiral technology and functional group diversity. Its utility spans medicinal chemistry, bioconjugation, and catalysis, making it a staple in modern chemical libraries. As computational chemistry tools evolve, this compound’s role in virtual screening pipelines is poised to expand further.

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